2-Methylquinoxaline-5-carbonitrile
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Overview
Description
2-Methylquinoxaline-5-carbonitrile is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological and industrial applications. This compound is characterized by a quinoxaline ring substituted with a methyl group at the 2-position and a cyano group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylquinoxaline-5-carbonitrile can be synthesized through various methodsFor instance, the reaction of o-phenylenediamine with isonitrosoacetone yields 2-methylquinoxaline, which can then be converted to this compound through oxidative ammonolysis using vanadium-titanium oxide catalysts .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using cost-effective and green chemistry principles. The use of catalysts like SnCl2·2H2O or elementary indium in combination with hydrochloric acid has been reported to yield good results .
Chemical Reactions Analysis
Types of Reactions
2-Methylquinoxaline-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: Oxidative ammonolysis on vanadium-titanium oxide catalysts to form 2-quinoxalinecarbonitrile.
Substitution: Reactions involving nucleophilic substitution at the cyano group.
Reduction: Reduction of the cyano group to form corresponding amines.
Common Reagents and Conditions
Oxidation: Vanadium-titanium oxide catalysts, ammonia, and water.
Substitution: Nucleophiles such as amines or thiols.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Oxidation: 2-quinoxalinecarbonitrile.
Substitution: Various substituted quinoxalines.
Reduction: Corresponding amines.
Scientific Research Applications
2-Methylquinoxaline-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its biological activity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methylquinoxaline-5-carbonitrile involves its interaction with various molecular targets and pathways. For instance, quinoxaline derivatives are known to cause DNA damage, which can lead to their antimicrobial and anticancer effects . The cyano group in this compound can also participate in nucleophilic substitution reactions, further contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a similar structure but without the methyl and cyano substitutions.
2-Methylquinoxaline: Similar structure but lacks the cyano group.
2-Quinoxalinecarbonitrile: Similar structure but lacks the methyl group.
Uniqueness
2-Methylquinoxaline-5-carbonitrile is unique due to the presence of both the methyl and cyano groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C10H7N3 |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
2-methylquinoxaline-5-carbonitrile |
InChI |
InChI=1S/C10H7N3/c1-7-6-12-10-8(5-11)3-2-4-9(10)13-7/h2-4,6H,1H3 |
InChI Key |
IUDYRNZOBOWJQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC(=C2N=C1)C#N |
Origin of Product |
United States |
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